molecular formula C17H14N4O2S B2604704 (E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 874464-25-2

(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B2604704
CAS No.: 874464-25-2
M. Wt: 338.39
InChI Key: VYQBGVCCKRRQEM-CMDGGOBGSA-N
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Description

The compound (E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic system combining a 1,2,4-triazole and a 1,3,4-thiadiazole moiety. Its structure features a 4-methoxybenzyl group at position 3 and an (E)-configured vinylfuran substituent at position 5. These substituents contribute to its electronic and steric properties, influencing solubility, bioavailability, and pharmacological activity. Triazolothiadiazoles are known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often modulated by substituent variations .

Properties

IUPAC Name

6-[(E)-2-(furan-2-yl)ethenyl]-3-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-22-13-6-4-12(5-7-13)11-15-18-19-17-21(15)20-16(24-17)9-8-14-3-2-10-23-14/h2-10H,11H2,1H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQBGVCCKRRQEM-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(S3)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound with significant potential in medicinal chemistry. Its structure includes the triazole and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activities associated with this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H14N4O2SC_{17}H_{14}N_{4}O_{2}S with a molecular weight of 338.39 g/mol. The structural features include:

  • Triazole and Thiadiazole Rings : These heterocyclic structures are known for their pharmacological properties.
  • Furan and Methoxybenzyl Substituents : These groups enhance the compound's biological activity and solubility.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives of 1,2,4-triazoles demonstrate effective antibacterial action against various strains such as Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL . Specifically, compounds similar to this compound have been reported to exhibit potent activity against both drug-sensitive and resistant strains.

Anticancer Activity

The triazolo-thiadiazole derivatives have shown promising anticancer properties. A recent study highlighted that compounds with similar structures demonstrated significant cytotoxicity against various cancer cell lines:

  • Cytotoxicity : The compound exhibited notable antiproliferative activity against gastric cancer cell lines, indicating a potential mechanism for targeting cancer cells while sparing normal cells . For example, certain derivatives were found to be approximately 400-fold less toxic to normal fibroblast cells compared to cancerous cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-thiadiazole derivatives. Key findings include:

  • Substituent Effects : The presence of electron-donating groups like methoxy enhances the compound's efficacy by improving solubility and interaction with biological targets .
  • Ring Modifications : Alterations in the triazole or thiadiazole rings can lead to variations in potency and selectivity against specific pathogens or cancer types.

Case Studies

  • Antimicrobial Efficacy Study :
    • A series of triazolo-thiadiazole derivatives were synthesized and tested against a panel of bacterial strains. The most active compounds exhibited MIC values significantly lower than standard antibiotics .
  • Anticancer Screening :
    • In vitro studies on gastric cancer cell lines revealed that specific derivatives of triazolo-thiadiazoles had EC50 values indicating high potency compared to established chemotherapeutics .

Data Summary Table

Activity TypeTest Organisms/Cell LinesMIC/EC50 ValuesReference
AntibacterialStaphylococcus aureus, E. coli0.125–8 μg/mL
AnticancerGastric cancer cell line (NUGC)EC50 ~ 25 nM
AntifungalVarious fungal strainsMIC ~ 0.5–8 μg/mL

Scientific Research Applications

Medicinal Chemistry

The compound belongs to the class of 1,2,4-triazole derivatives, which have been extensively studied for their pharmacological properties . Research indicates that compounds with the triazole scaffold exhibit a wide range of bioactivities including:

  • Antifungal Activity : 1,2,4-triazoles are known for their effectiveness against various fungal pathogens. Studies have shown that derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .
  • Antibacterial Activity : The compound has shown promising results against Gram-positive and Gram-negative bacteria. For example, derivatives of triazolo-thiadiazoles have been reported to possess significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This is attributed to their ability to interact with various molecular targets involved in cancer progression .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of (E)-6-(2-(furan-2-yl)vinyl)-3-(4-methoxybenzyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is crucial for optimizing its pharmacological profile. Research has demonstrated that modifications in the substituents on the triazole ring can significantly enhance its bioactivity. For instance:

  • Substituent Variation : The presence of electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets, affecting its potency and selectivity .

Potential Applications in Agrochemicals

Due to its biological activity profile, this compound may also find applications in agrochemicals as a fungicide or bactericide. The ability to inhibit microbial growth can be leveraged in agricultural settings to protect crops from diseases caused by fungi and bacteria.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of triazolo-thiadiazole derivatives:

  • A study conducted by Prakash et al. synthesized various triazolo-thiadiazoles and evaluated their antibacterial activities against multiple bacterial strains. Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Another research article reviewed the medicinal attributes of 1,2,4-triazoles and emphasized their role as potential drug candidates across different therapeutic areas including antimicrobial and anticancer applications .

Comparison with Similar Compounds

Position 3 Modifications

  • Chlorobenzyl vs. Methoxybenzyl : The compound (E)-3-(4-chlorobenzyl)-6-(2-(furan-2-yl)vinyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole () replaces the 4-methoxy group with a chloro substituent. Chlorine, being electron-withdrawing, may enhance membrane permeability but reduce solubility compared to the methoxy group’s electron-donating nature .

Position 6 Modifications

  • Dihydro vs.
  • Halogenated Substitutions: Compounds with 2-chloro- or 2,4-dichlorophenyl groups at position 6 () exhibit enhanced anti-inflammatory activity compared to non-halogenated analogs, likely due to improved target binding via halogen bonding .

Pharmacological Activity Comparisons

Compound Structure (Position 3 and 6) Biological Activity Key Findings (vs. Target Compound) Reference ID
3-(4-Chlorobenzyl), 6-(vinylfuran) Antimicrobial Higher lipophilicity but lower solubility
3-(Trimethoxyphenyl), 6-(2-furanyl) Anticancer Improved DNA intercalation due to bulk
3-(Naphthoxy), 6-(2-chlorophenyl) Anti-inflammatory Reduced ulcerogenicity and hepatotoxicity
3-(Ethyl), 6-(2-methoxyphenylvinyl) Not specified Lower molecular weight (286.35 g/mol)
3-(Pyridinyl), 6-(substituted phenyl) Vasodilation Enhanced activity via H-bonding with targets

Molecular Properties

  • Molecular Weight : The target compound’s molecular weight (~386 g/mol, estimated) is higher than analogs like 3-ethyl-6-(2-methoxyphenylvinyl) derivatives (286.35 g/mol, ), impacting drug-likeness parameters .
  • Planarity : The triazolothiadiazole core is planar in most analogs (e.g., ), but substituents like 2-methoxyphenylvinyl () introduce dihedral angles (74.34°), affecting packing and crystallinity .

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